7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidopyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a naphthalen-1-ylmethylthio moiety, and a pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Naphthalen-1-ylmethylthio Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with naphthalen-1-ylmethylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the naphthalen-1-ylmethylthio moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine core or the cyclopropyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives and cyclopropyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has shown promise in various bioassays. It is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its anticancer properties, with research focusing on its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry
Industrially, this compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-cyclopropyl-1,3-dimethyl-5-((phenylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 7-cyclopropyl-1,3-dimethyl-5-((benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the naphthalen-1-ylmethylthio moiety. This structural feature imparts distinct electronic and steric properties, potentially enhancing its biological activity and specificity towards certain molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-25-19-17(21(27)26(2)22(25)28)20(24-18(23-19)14-10-11-14)29-12-15-8-5-7-13-6-3-4-9-16(13)15/h3-9,14H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYJJNIXYWCPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.